1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and an ethoxy-oxopropan-2-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves esterification with ethyl oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted tetrahydropyrimidines.
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-1-oxopropan-2-yl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-Ethoxy-1-oxopropan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The presence of the bromophenyl group in 1-Ethoxy-1-oxopropan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique chemical and biological properties compared to its chlorophenyl and fluorophenyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19BrN2O5 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19BrN2O5/c1-4-24-15(21)10(3)25-16(22)13-9(2)19-17(23)20-14(13)11-5-7-12(18)8-6-11/h5-8,10,14H,4H2,1-3H3,(H2,19,20,23) |
InChI Key |
WQVFGGGSIKGMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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